molecular formula C21H16N4O5S2 B2530607 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886939-27-1

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2530607
CAS RN: 886939-27-1
M. Wt: 468.5
InChI Key: OYHKGWHCVONXOL-UHFFFAOYSA-N
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Description

The compound "4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related functional groups and potential biological activities, such as antiarrhythmic and anticancer properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of a related compound, 6-Methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, was achieved by reacting isonicotinic acid with 4-methyl benzene-1,2-diamine and polyphosphoric acid at high temperatures . Another example is the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which was synthesized from 2-nitrobenzoic acid through a five-step process that included chlorination, aminolysis, reduction, and condensation .

Molecular Structure Analysis

The molecular structure of related compounds shows that the orientation of substituents on the benzene ring can significantly affect the molecule's properties. For example, in the compound "Methyl 4-methylsulfonyl-2-nitrobenzoate," the dihedral angle between the nitro group and the benzene ring is 21.33°, and that between the carboxylate group and the benzene ring is 72.09° . These angles can influence the overall shape of the molecule and its interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with various biological targets. For instance, some compounds with the methylsulfonylamino group have shown Class III antiarrhythmic activity by blocking the delayed rectifier potassium current (IK) in isolated myocytes . Another study found that N-substituted imidazolylbenzamides or benzene-sulfonamides exhibited cardiac electrophysiological activity, indicating that the imidazolyl group can replace the methylsulfonylamino group to produce Class III electrophysiological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a nitro group and a sulfonyl group can affect the compound's reactivity and solubility. The crystal structure of "Methyl 4-methylsulfonyl-2-nitrobenzoate" is stabilized by weak intermolecular C—H⋯O interactions . Additionally, the synthesis of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates revealed a linear relationship between the chemical shift values of the benzylic protons and the Hammett values of the substituents, suggesting that electronic effects play a significant role in the properties of these molecules .

Scientific Research Applications

Fluorescence Properties and Anticancer Activity

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide and its derivatives have been studied for their fluorescence properties and potential anticancer activity. A study synthesized Co(II) complexes of similar sulfonamide derivatives and explored their fluorescence quenching with alizarin dye. The free energy change for the electron transfer process was calculated, and the complexes showed promising results in in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Synthesis and Structural Characterization

The synthesis of similar benzamide derivatives has been extensively studied, revealing practical and improved synthesis processes. These processes have advantages such as mild conditions, convenient operations, and good yield, making the synthesis more practical for laboratory and industrial purposes (Ping, 2007). Additionally, the solid-phase synthesis of related compounds and their crystal structure determination have provided detailed insights into their molecular structure (Luo & Huang, 2004).

Green Metric Evaluation and Modified Synthesis

Environmental considerations in the synthesis of sulfonamide derivatives, including those similar to this compound, have been a focus of recent research. The modified synthesis of such compounds and the evaluation of green metrics based on parameters like atom economy, reaction mass efficiency, and E-factor have been explored to minimize waste generation (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-32(29,30)17-8-5-14(6-9-17)20(26)24(13-15-4-2-3-11-22-15)21-23-18-10-7-16(25(27)28)12-19(18)31-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHKGWHCVONXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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